Fmoc-His(DNP)-OH
Overview
Description
Fmoc-His(DNP)-OH: is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dinitrophenyl (DNP) group. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the DNP group is used to protect the imidazole side chain of histidine. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(DNP)-OH typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected by reacting it with 2,4-dinitrofluorobenzene (DNFB) in the presence of a base such as sodium bicarbonate.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-His(DNP)-OH undergoes deprotection reactions to remove the Fmoc and DNP groups. The Fmoc group is typically removed using a base such as piperidine, while the DNP group is removed using a reducing agent such as thiophenol.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds with other amino acids. This is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, thiophenol for DNP removal.
Coupling: DCC or DIC as activating agents.
Major Products Formed:
Deprotected Histidine: Removal of the Fmoc and DNP groups yields free histidine.
Peptides: Coupling reactions result in the formation of peptides with histidine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-His(DNP)-OH is extensively used in the synthesis of peptides and proteins, allowing for the incorporation of histidine residues in a controlled manner.
Biology:
Protein Engineering: The compound is used in the design and synthesis of proteins with specific histidine residues, which can be crucial for enzyme activity and binding sites.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, particularly those targeting specific receptors or enzymes.
Industry:
Biomaterials: The compound is used in the production of biomaterials, such as hydrogels, that have applications in tissue engineering and drug delivery.
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-His(DNP)-OH involves its role as a protected histidine derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The DNP group protects the imidazole side chain, preserving its functionality until the desired point in the synthesis.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of solid-phase peptide synthesis, where it acts as a building block for the formation of peptides and proteins.
Comparison with Similar Compounds
Fmoc-His(Trt)-OH: Another histidine derivative with a trityl (Trt) protecting group instead of DNP.
Fmoc-His(Boc)-OH: A histidine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Uniqueness:
Stability: Fmoc-His(DNP)-OH offers a unique combination of stability and ease of deprotection, making it suitable for various synthetic applications.
Selective Protection: The DNP group provides selective protection of the imidazole side chain, which can be advantageous in complex peptide synthesis.
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O8/c33-26(34)23(11-16-13-30(15-28-16)24-10-9-17(31(36)37)12-25(24)32(38)39)29-27(35)40-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,15,22-23H,11,14H2,(H,29,35)(H,33,34)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADTWOVRWZDGHL-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441946 | |
Record name | 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83999-94-4 | |
Record name | 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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